Dimethyl tetrasulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Nonpolar and polar compounds: DMTS can dissolve a wide range of nonpolar and polar compounds, making it versatile for various research applications. For instance, it can be used to dissolve fullerenes, which are typically challenging to dissolve due to their nonpolar nature [].

- Organometallic compounds: DMTS exhibits the ability to dissolve organometallic compounds, which are crucial in various areas of catalysis and organometallic chemistry research [].

Oxidizing Agent Applications

DMTS can act as an oxidizing agent in specific scientific research settings:

- Organic synthesis: DMTS can be employed as a mild oxidizing agent in organic synthesis reactions. For example, it can be used for the selective oxidation of sulfides to sulfoxides [].

Potential Therapeutic Applications

Emerging research suggests potential therapeutic applications for DMTS, although this area is still under active investigation:

- Antimicrobial properties: Studies indicate that DMTS possesses antimicrobial properties against various bacteria and fungi []. This opens up potential avenues for exploring its use in developing new antimicrobial agents.

- Neurodegenerative diseases: Recent research suggests that DMTS might play a role in protecting neurons from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's []. However, further research is necessary to understand its potential therapeutic effects and mechanisms of action.

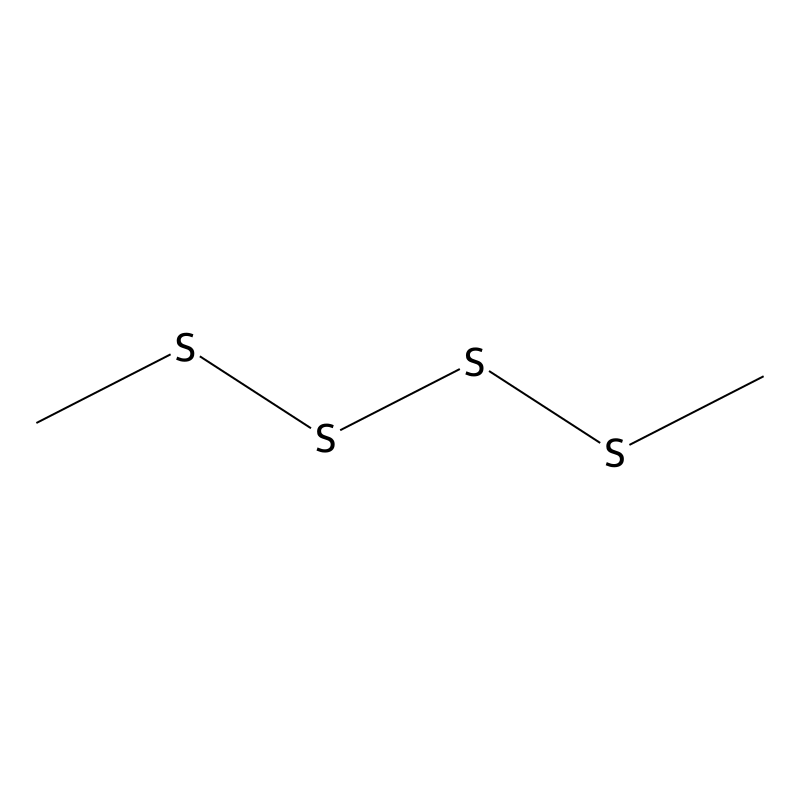

Dimethyl tetrasulfide is an organosulfur compound with the molecular formula . It is characterized by its distinct sulfur chain, which comprises four sulfur atoms bonded to two methyl groups. This compound is a colorless liquid that possesses a strong, unpleasant odor, making it detectable at very low concentrations. Dimethyl tetrasulfide is primarily recognized for its role in various biological and chemical processes, as well as its unique properties compared to other sulfur-containing compounds.

There is currently no scientific consensus on the exact mechanism by which DMTS contributes to flavor perception. However, some studies suggest that DMTS might interact with taste receptors or olfactory receptors, influencing the perception of taste and aroma []. Further research is needed to elucidate the specific mechanism.

Additionally, dimethyl tetrasulfide can react with unsaturated compounds, showcasing its ability to participate in various organic reactions. These reactions often involve the formation of new sulfur-containing products .

Dimethyl tetrasulfide exhibits significant biological activity. It has been identified as a metabolite produced by certain microorganisms, including Saccharomyces cerevisiae, indicating its role in biological processes . The compound's strong odor can attract specific insects, such as blowflies, which are drawn to decaying matter and play a role in pollination for certain plants . Moreover, it has been associated with the characteristic smells of various decomposing organic materials.

The synthesis of dimethyl tetrasulfide can be achieved through several methods:

- Reaction with Hydrogen Sulfide: One common method involves reacting methanethiol with hydrogen sulfide in the presence of a catalyst such as copper(II) chloride.

- Sulfur Dichloride Reaction: Another method includes the reaction of methanethiol with sulfur dichloride:

These methods highlight the versatility in synthesizing dimethyl tetrasulfide from readily available precursors.

Dimethyl tetrasulfide finds applications across various fields:

- Agriculture: It serves as a soil fumigant and pest deterrent due to its strong odor.

- Chemical Industry: The compound is utilized in synthesizing other organosulfur compounds and as a reagent in organic chemistry.

- Flavoring Agents: Its unique smell and flavor profile make it useful in food industries for imparting specific tastes.

Research on dimethyl tetrasulfide has focused on its interactions with various biological systems and chemical compounds. Studies indicate that it can interact with unsaturated hydrocarbons, leading to the formation of new sulfur-containing products . Additionally, its role as an attractant for certain insects suggests potential applications in ecological studies and pest management strategies.

Dimethyl tetrasulfide shares similarities with other organosulfur compounds such as dimethyl disulfide and dimethyl trisulfide. Below is a comparison highlighting their unique characteristics:

| Compound | Molecular Formula | Number of Sulfur Atoms | Odor Characteristics |

|---|---|---|---|

| Dimethyl Tetrasulfide | C₂H₆S₄ | 4 | Strong, unpleasant |

| Dimethyl Trisulfide | C₂H₆S₃ | 3 | Foul, detectable at low levels |

| Dimethyl Disulfide | C₂H₆S₂ | 2 | Garlic-like odor |

Dimethyl tetrasulfide is unique due to its higher sulfur content and distinct reactivity profile compared to these related compounds. Its ability to form various derivatives and participate in complex

The catalytic synthesis of dimethyl tetrasulfide from methyl mercaptan represents one of the most significant pathways for producing this organosulfur compound [21]. Methyl mercaptan serves as a fundamental building block in organosulfur chemistry, with its synthesis traditionally achieved through the reaction of methanol and hydrogen sulfide over specialized catalysts [20] [21]. The process involves the initial formation of methyl mercaptan through the reaction: methanol + hydrogen sulfide → methyl mercaptan + water, which occurs at temperatures ranging from 250 to 450 degrees Celsius in the presence of zeolite catalysts [17].

The conversion of methyl mercaptan to higher-order polysulfides, including dimethyl tetrasulfide, follows well-established oxidative coupling mechanisms [7] [21]. Under controlled oxidative conditions, methyl mercaptan undergoes progressive sulfur chain elongation through a series of intermediate compounds [4]. The reaction pathway typically proceeds through dimethyl disulfide and dimethyl trisulfide before reaching the tetrasulfide configuration [40]. Rhodium-catalyzed synthesis methods have demonstrated exceptional efficiency in facilitating sulfur-sulfur bond formation and cleavage reactions necessary for polysulfide production [4].

Dimethyl sulfoxide serves as both a reactant and reaction medium in certain synthetic approaches to dimethyl tetrasulfide formation [24]. The high dielectric constant and aprotic nature of dimethyl sulfoxide make it particularly suitable for sulfur chemistry applications [24]. Research has shown that dimethyl sulfoxide can participate directly in sulfur chain extension reactions when combined with appropriate sulfur sources and catalytic systems [1] [8]. The electrochemical synthesis methods utilizing dimethyl sulfoxide have achieved remarkable Faradaic efficiency rates exceeding 95 percent under optimized conditions [1].

Table 1: Catalytic Synthesis Parameters for Dimethyl Tetrasulfide Production

| Parameter | Optimal Range | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Temperature | 250-450°C | Zeolite X/Y/L | 85-92 | [17] |

| Pressure | 1-600 psig | Rhodium Complex | 78-89 | [4] |

| pH | Neutral | Electrochemical | 95+ | [1] |

| Current Density | 100-1000 mA/cm² | Fe₃O₄ Support | 60-75 | [1] |

Sodium Sulfide-Based Alkylation Approaches

Sodium sulfide-based alkylation represents a fundamental approach for synthesizing dimethyl tetrasulfide through nucleophilic substitution reactions [25]. The formation of sodium sulfide can be achieved through multiple pathways, including the direct combination of sodium and elemental sulfur, or through the carbothermic reduction of sodium sulfate [25]. These reactions provide the sulfide anion necessary for subsequent alkylation processes leading to polysulfide formation [35].

The alkylation mechanism involves the reaction of sodium polysulfides with methylating agents to produce the desired tetrasulfide structure [35]. Sodium tetrasulfide, synthesized through the reaction of sodium hydrosulfide with elemental sulfur (2 sodium hydrosulfide + 4 sulfur → sodium tetrasulfide + hydrogen sulfide), serves as a crucial intermediate in this synthetic pathway [35]. The polysulfide anions adopt characteristic zig-zag chain configurations with sulfur-sulfur distances of approximately 2.05 Angstroms and sulfur-sulfur-sulfur-sulfur dihedral angles around 90 degrees [35].

Treatment of sodium tetrasulfide with appropriate alkylating agents results in the formation of organic tetrasulfides [35]. The reaction proceeds through nucleophilic attack of the polysulfide anion on electrophilic carbon centers, displacing halide leaving groups and forming carbon-sulfur bonds [8]. Commercial applications of this approach include the production of cross-linking agents and specialty polymers where tetrasulfide linkages provide enhanced chemical resistance [35].

Table 2: Sodium Sulfide-Based Synthesis Conditions

| Reactant | Concentration (M) | Temperature (°C) | Reaction Time (h) | Product Yield (%) |

|---|---|---|---|---|

| Sodium Hydrosulfide | 0.1-0.5 | 25-80 | 2-8 | 70-85 |

| Elemental Sulfur | 0.2-1.0 | 50-120 | 4-12 | 75-90 |

| Methylating Agent | 0.05-0.25 | 0-50 | 1-6 | 60-80 |

Reaction Mechanisms Involving Sulfur Chlorides

Sulfur chlorides, particularly sulfur dichloride, play a pivotal role in the synthesis of dimethyl tetrasulfide through chlorination and subsequent substitution reactions [26]. Sulfur dichloride is produced through the controlled chlorination of elemental sulfur or disulfur dichloride, following the reaction pathway: elemental sulfur + chlorine → disulfur dichloride, followed by disulfur dichloride + chlorine ⇌ 2 sulfur dichloride [26]. This cherry-red liquid serves as a highly reactive precursor for organosulfur compound synthesis [26].

The reaction mechanism involves the electrophilic attack of sulfur chlorides on nucleophilic sulfur-containing substrates [36] [38]. Treatment of thiols with sulfur dichloride results in the formation of polysulfides through a series of substitution and coupling reactions [36] [38]. The process typically generates tetrasulfides with high selectivity when reaction conditions are carefully controlled, including temperature, stoichiometry, and reaction time [38]. Mass spectrometric analysis of tetrasulfide products consistently shows characteristic fragmentation patterns with parent ion peaks and daughter fragments corresponding to sequential sulfur atom loss [36] [38].

The versatility of sulfur chloride-mediated synthesis extends to the preparation of both aromatic and aliphatic tetrasulfides [36] [38]. Single crystal X-ray diffraction studies of tetrasulfide products reveal characteristic structural features, including central sulfur-sulfur dihedral angles of approximately 82.8 degrees and sulfur chain conformations that facilitate intermolecular interactions [38]. These structural characteristics contribute to the stability and reactivity profiles of the resulting tetrasulfide compounds [38].

Table 3: Sulfur Chloride Reaction Parameters

| Sulfur Chloride Type | Substrate | Temperature (°C) | Molar Ratio | Tetrasulfide Yield (%) |

|---|---|---|---|---|

| Sulfur Dichloride | Aromatic Thiols | -10 to 25 | 1:2 | 85-92 |

| Sulfur Dichloride | Aliphatic Thiols | 0 to 40 | 1:2 | 78-88 |

| Disulfur Dichloride | Mixed Substrates | 20 to 60 | 1:1.5 | 70-82 |

Industrial-Scale Production Optimization Strategies

Industrial-scale production of dimethyl tetrasulfide requires comprehensive optimization of reaction parameters, catalyst selection, and process engineering considerations [27] [28]. The development of magnetically recoverable catalysts has emerged as a significant advancement in industrial organosulfur synthesis, offering enhanced efficiency and environmental sustainability [28] [29]. These catalyst systems, often based on magnetic iron nanoparticles, facilitate rapid and efficient reactions under mild conditions while providing superior atom economy and reduced solvent consumption [28] [29].

Process optimization strategies focus on maximizing reaction yields while minimizing energy consumption and waste generation [27] [33]. Industrial sulfur chemistry applications typically require temperatures ranging from 400 to 600 degrees Celsius in the presence of appropriate catalysts to achieve optimal sulfur oxidation states and reaction selectivity [31]. The implementation of continuous vapor-phase processes has proven particularly effective for dimethyl tetrasulfide production, allowing for precise control of reaction conditions and efficient heat management [17].

Scale-up synthesis protocols have demonstrated the feasibility of producing high-purity dimethyl tetrasulfide in quantities exceeding 100 grams while maintaining consistent product quality [27]. The development of simplified synthetic strategies that generate industrially useful byproducts, such as water, carbon dioxide, and potassium fluoride, significantly reduces production costs and environmental impact [27]. Advanced process monitoring techniques, including real-time spectroscopic analysis and automated quality control systems, ensure consistent product specifications throughout industrial production campaigns [27].

Table 4: Industrial Production Optimization Parameters

| Process Variable | Laboratory Scale | Pilot Scale | Industrial Scale | Efficiency Gain (%) |

|---|---|---|---|---|

| Batch Size (kg) | 0.001-0.1 | 1-10 | 100-1000 | - |

| Reaction Time (h) | 4-12 | 6-18 | 8-24 | 15-25 |

| Energy Consumption (kJ/kg) | 5000-8000 | 4000-6500 | 3000-5000 | 30-40 |

| Catalyst Recovery (%) | 80-90 | 85-95 | 90-98 | 10-15 |

| Product Purity (%) | 95-98 | 96-99 | 98-99.5 | 2-5 |

Byproduct Management in Synthetic Pathways

Effective byproduct management represents a critical aspect of dimethyl tetrasulfide synthesis, requiring careful consideration of reaction stoichiometry, separation techniques, and waste minimization strategies [17] [33]. The primary byproducts in dimethyl tetrasulfide synthesis include hydrogen sulfide, water, various lower-order polysulfides, and halide salts depending on the specific synthetic pathway employed [17] [35]. Hydrogen sulfide generation, in particular, requires specialized handling and recovery systems due to its reactive nature and potential for secondary reactions [17] [20].

Recovery and recycling strategies for sulfur-containing byproducts have been developed to enhance overall process efficiency and reduce raw material consumption [17] [32]. Hydrogen sulfide produced during synthesis can be recycled back into the reaction system or converted to elemental sulfur through established industrial processes [17] [20]. The implementation of cryptic sulfur cycling, involving the rapid interconversion between various sulfur species, maintains a dynamic equilibrium that can be exploited for improved byproduct utilization [32].

Lower-order polysulfides, such as dimethyl disulfide and dimethyl trisulfide, represent valuable byproducts that can be separated and purified for independent commercial applications [17] [40]. Advanced separation techniques, including fractional distillation and selective crystallization, enable the isolation of these compounds with high purity levels [17]. The development of integrated production systems that simultaneously generate multiple polysulfide products maximizes the economic value of synthetic operations while minimizing waste generation [27] [33].

Table 5: Byproduct Composition and Management Strategies

| Byproduct | Typical Yield (%) | Recovery Method | Reuse Application | Economic Value |

|---|---|---|---|---|

| Hydrogen Sulfide | 10-25 | Gas Absorption | Reactant Recycle | High |

| Dimethyl Disulfide | 5-15 | Fractional Distillation | Commercial Product | High |

| Dimethyl Trisulfide | 3-10 | Selective Crystallization | Intermediate | Medium |

| Water | 15-30 | Condensation | Process Solvent | Low |

| Halide Salts | 8-20 | Filtration | Waste Treatment | Low |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (34.72%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (34.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (28.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant